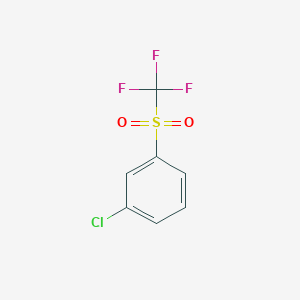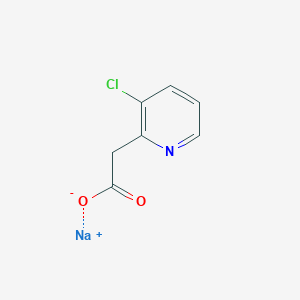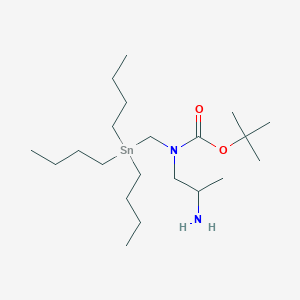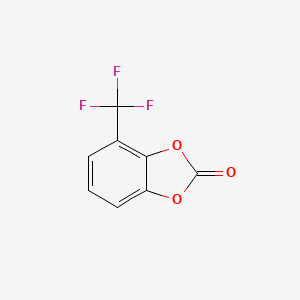
4-(Trifluoromethyl)-1,3-benzodioxol-2-one, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Trifluoromethyl)-1,3-benzodioxol-2-one” belongs to a class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
Trifluoromethyl groups have been incorporated into organic motifs due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The synthesis of such compounds often involves transition metal-mediated trifluoromethylation reactions .Chemical Reactions Analysis
Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products . They are often incorporated into organic motifs through transition metal-mediated trifluoromethylation reactions .科学的研究の応用
Degradation Processes of Nitisinone
A study by Barchańska et al. (2019) on nitisinone, which contains the trifluoromethyl and benzodioxol groups, explored its stability and degradation pathways using LC-MS/MS. The research focused on understanding the stability of nitisinone under different conditions and identified two major stable degradation products, contributing to the knowledge base for medical applications of nitisinone (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Applications in Supramolecular Chemistry
Cantekin, de Greef, and Palmans (2012) reviewed the use of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry. Although not directly 4-(Trifluoromethyl)-1,3-benzodioxol-2-one, the study highlights the significance of structurally similar compounds in developing nanotechnology and biomedical applications, indicating the broader potential of such molecules in scientific research (Cantekin, de Greef, & Palmans, 2012).
Synthetic Routes for Heterocyclic Compounds
Kaushik et al. (2019) provided an overview of the synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles, demonstrating the importance of heterocyclic compounds in pharmaceutical chemistry. This research underscores the utility of specific functional groups in synthesizing biologically active molecules, relevant to the functionalities of 4-(Trifluoromethyl)-1,3-benzodioxol-2-one (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Advanced Oxidation Processes
Qutob et al. (2022) reviewed the advanced oxidation processes (AOPs) for degrading acetaminophen, highlighting the generation of by-products and their environmental impact. This study, while not directly linked to 4-(Trifluoromethyl)-1,3-benzodioxol-2-one, illustrates the environmental considerations and chemical stability aspects relevant to similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Ionic Liquids and Phase Behavior
Visak et al. (2014) explored the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aromatic compounds. The research offers insights into solvent abilities and environmental applications of ionic liquids, relevant for understanding the solubility and reactivity of compounds like 4-(Trifluoromethyl)-1,3-benzodioxol-2-one (Visak, Calado, Vuksanović, Ivaniš, Branco, Grozdanić, Kijevčanin, & Šerbanović, 2014).
Safety and Hazards
特性
IUPAC Name |
4-(trifluoromethyl)-1,3-benzodioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJAEXGTKXIGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


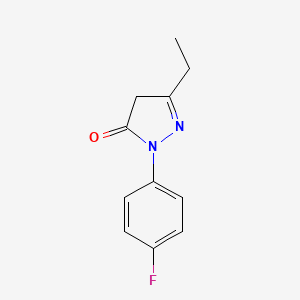

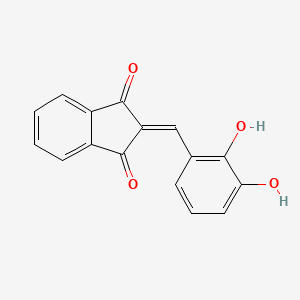




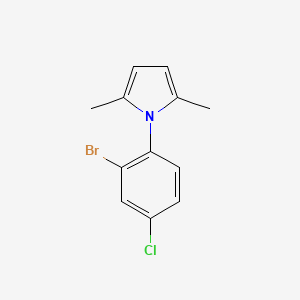
![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)
